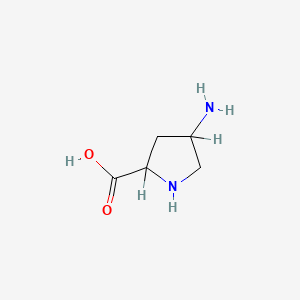

4-Aminopyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99146-69-7 | |

| Record name | 4-Aminopyrrolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 4-Aminopyrrolidine-2-carboxylic Acid from Pyroglutamic Acid

Abstract

4-Aminopyrrolidine-2-carboxylic acid (4-APCA) and its derivatives are conformationally constrained amino acids of significant interest in medicinal chemistry and neuroscience. They serve as valuable scaffolds for developing selective ligands for various receptors, particularly metabotropic glutamate receptors (mGluRs), where stereochemistry dictates biological activity and selectivity.[1][2] This guide provides an in-depth technical overview of a robust, stereoselective synthetic pathway to access 4-APCA, utilizing the inexpensive and readily available chiral pool starting material, (S)-pyroglutamic acid.[3] We will dissect the strategic considerations, provide detailed experimental protocols, and explain the underlying chemical principles for each transformation, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction and Strategic Overview

The Target Molecule: this compound

The pyrrolidine ring serves as a privileged scaffold in modern drug discovery. By constraining the flexible backbone of neurotransmitters like GABA or glutamic acid, pyrrolidine derivatives allow for the exploration of specific bioactive conformations, leading to enhanced potency and selectivity. 4-APCA is a prime example, where the introduction of an amino group at the C4 position creates a chiral center, resulting in four possible stereoisomers. The biological activity of these isomers can be dramatically different; for instance, the (2R,4R) isomer of a related dicarboxylate analog is a highly selective agonist for a specific class of mGluRs, highlighting the critical importance of stereochemical control in the synthesis.[1]

The Chiral Pool Starting Material: (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid, also known as 5-oxoproline, is a natural derivative of glutamic acid.[3] Its rigid, cyclic lactam structure and pre-existing (S)-stereocenter at C2 make it an ideal and cost-effective starting point for the synthesis of complex chiral pyrrolidine derivatives. The challenge lies in leveraging this existing stereocenter to control the introduction of new functionality at the C4 position and to selectively modify the C5 lactam carbonyl.

The Core Synthetic Challenge

The transformation of (S)-pyroglutamic acid into a specific stereoisomer of this compound requires two key strategic operations:

-

C4-Functionalization: The introduction of a nitrogen-containing group at the C4 position, which is prochiral in the starting material. This step must be executed with high stereocontrol to yield the desired isomer.

-

C5-Lactam Reduction: The reduction of the amide carbonyl at C5 to a methylene group (CH₂) without affecting other functional groups, particularly the carboxylic acid at C2.

This guide will focus on a pathway designed to achieve the synthesis of (2S, 4R)-4-aminopyrrolidine-2-carboxylic acid, a common isomer sought in synthetic campaigns.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis reveals a plausible pathway that addresses the key challenges of stereocontrol and functional group compatibility. The strategy hinges on installing a stereochemically defined nitrogen precursor at C4 before the challenging lactam reduction.

Caption: Retrosynthetic pathway from 4-APCA to pyroglutamic acid.

This forward-looking strategy, detailed in the following sections, involves:

-

Protection: Masking the reactive carboxylic acid and lactam nitrogen to direct reactivity.

-

Stereoselective Hydroxylation: Introducing a hydroxyl group at C4 as a handle for amination.

-

Functional Group Interconversion: Activating the hydroxyl group and displacing it with an azide precursor.

-

Reductions: Concurrently reducing the azide and the lactam carbonyl.

-

Deprotection: Unveiling the final product.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step experimental guide for the synthesis of (2S, 4R)-4-aminopyrrolidine-2-carboxylic acid from (S)-pyroglutamic acid.

Step 1: Preparation of Dimethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate

Causality: The initial step is to protect both the carboxylic acid and the lactam nitrogen. Esterification of the acid prevents its reduction in later steps. Protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and activates the C4 position for subsequent enolate formation.

Experimental Protocol:

-

Esterification: Suspend (S)-pyroglutamic acid (1.0 eq) in methanol (5 mL per 1 g). Cool the mixture to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield the methyl ester, which can be used directly.

-

N-Protection: Dissolve the crude methyl ester in dichloromethane (DCM, 10 mL per 1 g). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), triethylamine (TEA, 2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 8-12 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired protected starting material.

| Reagent | Molar Eq. | Purpose |

| (S)-Pyroglutamic Acid | 1.0 | Starting Material |

| Methanol / SOCl₂ | Solvent / Reagent | Esterification |

| Boc₂O | 1.5 | N-Boc Protection |

| Triethylamine (TEA) | 2.0 | Base |

| DMAP | 0.1 | Catalyst |

Step 2: Stereoselective α-Hydroxylation to yield (2S,4S)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate

Causality: This is the key stereochemistry-defining step. We generate a lithium enolate which is then oxidized. The bulky N-Boc group directs the incoming oxidant to the face opposite the C2 carboxylate, resulting in the formation of the trans (2S, 4S) isomer with high diastereoselectivity.

Experimental Protocol:

-

Dissolve the protected pyroglutamate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per 1 g) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

In a separate flask, dissolve (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture dropwise at -78 °C.

-

Stir the reaction at -78 °C for 4 hours, then quench by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography to isolate the (2S, 4S)-hydroxy derivative.

Step 3: Introduction of the Nitrogen Precursor via Mesylation and Azide Displacement

Causality: The hydroxyl group is a poor leaving group. It is first converted to a mesylate, an excellent leaving group. Subsequent reaction with sodium azide proceeds via a classic Sₙ2 mechanism. This reaction inverts the stereocenter at C4, converting the (4S)-alcohol into the desired (4R)-azide.

Experimental Protocol:

-

Mesylation: Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM (15 mL per 1 g) and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 2 hours.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The crude mesylate is often unstable and should be used immediately in the next step.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF, 10 mL per 1 g). Add sodium azide (NaN₃, 3.0 eq). Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF. Dry over MgSO₄, concentrate, and purify by chromatography to yield the (2S, 4R)-azide.

Step 4: Concurrent Reduction of Azide and Lactam

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both azides and amides (lactams). This allows for a convergent transformation to install both the C4-amine and the C5-methylene in a single, efficient step.

Experimental Protocol:

-

WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a strictly inert atmosphere.

-

Suspend LiAlH₄ (4.0 eq) in anhydrous THF in a flask equipped with a reflux condenser. Cool to 0 °C.

-

Dissolve the azide from Step 3 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 6-8 hours.

-

Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.

-

Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate to yield the crude protected diamine ester.

Step 5: Final Deprotection

Causality: The final step involves the removal of the N-Boc and methyl ester protecting groups. Acidic hydrolysis effectively cleaves both groups to reveal the final zwitterionic product.

Experimental Protocol:

-

Dissolve the crude product from Step 4 in 6 M aqueous HCl (10 mL per 1 g).

-

Heat the solution to reflux (approx. 100-110 °C) for 4-6 hours.

-

Cool the solution and concentrate under reduced pressure to remove water and excess HCl.

-

The resulting hydrochloride salt can be purified by recrystallization or by ion-exchange chromatography to yield the final product as a zwitterion.

Overall Workflow and Visualization

The entire synthetic sequence is a multi-step process requiring careful control at each stage.

Caption: Experimental workflow for the synthesis of 4-APCA.

Conclusion and Future Perspectives

This guide outlines a comprehensive and stereocontrolled synthetic route to this compound starting from pyroglutamic acid. The strategy relies on established, high-yielding transformations and provides explicit control over the critical C4 stereocenter through a substrate-controlled hydroxylation and a subsequent Sₙ2 inversion. This pathway is amenable to scale-up and provides a solid foundation for producing 4-APCA and its analogs for applications in drug discovery and chemical biology. Further optimization could focus on exploring alternative reducing agents for the lactam to enhance functional group tolerance or investigating enzymatic methods for the C4-amination step.

References

- 4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook. (URL: )

-

Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. (URL: [Link])

-

Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. (URL: [Link])

-

Kavala, M., et al. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(11), 3326. (URL: [Link])

-

Nielsen, B., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(15), 2347-2357. (URL: [Link])

-

Tolmachev, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6608. (URL: [Link])

-

Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia, The Free Encyclopedia. (URL: [Link])

-

Suganuma, S., et al. (2018). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate. (URL: [Link])

-

Matvijuk, G., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(1), 108-115. (URL: [Link])

Sources

- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

4-Aminopyrrolidine-2-carboxylic Acid: A Constrained Glycine Analogue for CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The modulation of glycinergic neurotransmission holds significant promise for the treatment of a spectrum of central nervous system (CNS) disorders, including schizophrenia, depression, and cognitive impairments. A key strategy in this endeavor is the inhibition of the glycine transporter 1 (GlyT1), which potentiates N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels. This guide provides a comprehensive technical overview of 4-aminopyrrolidine-2-carboxylic acid, a conformationally constrained analogue of glycine, as a potential scaffold for the design of novel GlyT1 inhibitors. We will delve into the stereochemical nuances that govern biological activity, explore synthetic strategies for accessing key isomers, and elucidate the molecular pharmacology of GlyT1 inhibition. This document serves as a resource for researchers and drug development professionals navigating the complexities of targeting glycine transport for therapeutic intervention.

The Rationale for Constrained Glycine Analogues in CNS Drug Discovery

Glycine is a unique neurotransmitter, acting as both an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as an essential co-agonist at NMDA receptors.[1] The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity transporters, GlyT1 and GlyT2.[2] GlyT1, found predominantly on glial cells and at glutamatergic synapses, is the primary regulator of glycine levels at the NMDA receptor co-agonist site.[3][4] Inhibition of GlyT1 has emerged as a compelling therapeutic strategy to enhance NMDA receptor function, which is often hypoactive in various CNS disorders.[2]

The inherent flexibility of the glycine molecule allows it to adopt numerous conformations, not all of which are optimal for binding to its target transporters and receptors. By incorporating the glycine pharmacophore into a rigid cyclic scaffold, such as the pyrrolidine ring of this compound, we can restrict the molecule's conformational freedom. This "conformational constraint" can lead to several advantages in drug design:

-

Enhanced Potency and Selectivity: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity for the target.

-

Improved Pharmacokinetic Properties: A more rigid structure can influence properties such as membrane permeability and metabolic stability.

-

Reduced Off-Target Effects: By limiting the number of accessible conformations, the likelihood of binding to unintended biological targets may be decreased.

This compound, with its pyrrolidine core, serves as an exemplary scaffold for a constrained glycine analogue, presenting the key amino and carboxyl groups in a spatially defined manner.

Stereochemistry: The Key to Biological Activity

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). These isomers can be further categorized into cis and trans diastereomers based on the relative orientation of the amino and carboxylic acid groups.

-

cis-isomers: (2S,4S) and (2R,4R)

-

trans-isomers: (2S,4R) and (2R,4S)

The precise spatial arrangement of the functional groups is critical for interaction with the binding pocket of GlyT1. While specific inhibitory data for the individual stereoisomers of this compound at GlyT1 is not extensively available in public literature, structure-activity relationship (SAR) studies on related pyrrolidine-based GlyT1 inhibitors consistently demonstrate a strong dependence on stereochemistry.[5][6] It is hypothesized that one of the trans isomers, likely (2S,4R), may exhibit the most potent GlyT1 inhibitory activity due to its ability to mimic the extended conformation of glycine that is thought to be recognized by the transporter.

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the four isomers of this compound is a key challenge for its evaluation as a GlyT1 inhibitor. Several synthetic strategies can be envisioned, often starting from chiral precursors such as hydroxyproline. A representative synthetic workflow is outlined below.

A plausible, albeit challenging, route to access a specific isomer, for instance, (2S,4R)-4-aminopyrrolidine-2-carboxylic acid, could involve the following key steps, adapted from synthetic methodologies for related compounds:

Exemplary Synthetic Protocol: (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid

-

Starting Material: Commercially available (2S,4R)-4-hydroxyproline.

-

Protection: The secondary amine and carboxylic acid functionalities are protected, for example, as a Boc-protected amine and a methyl ester, respectively.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution: The activated hydroxyl group is displaced with an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of stereochemistry at the C4 position.

-

Reduction of the Azide: The azide is reduced to the primary amine, for example, by catalytic hydrogenation (H2, Pd/C).

-

Deprotection: The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the methyl ester) to yield the final product.[][8]

This is a representative strategy, and the specific reagents and reaction conditions would require careful optimization to achieve high yields and stereochemical purity.

Mechanism of Action: Inhibition of Glycine Transporter 1 (GlyT1)

GlyT1 is a sodium- and chloride-dependent transporter that clears glycine from the synaptic cleft.[3] By inhibiting GlyT1, this compound would increase the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors.[9]

The potentiation of NMDA receptor activity by GlyT1 inhibitors leads to a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

Downstream Signaling Pathway of NMDA Receptor Potentiation

Quantitative Data: Potency of GlyT1 Inhibitors

| Compound | Type | GlyT1 IC50 (nM) | Reference |

| Sarcosine | Substrate-based | ~10,000 | [3] |

| NFPS | Sarcosine-based | 3.8 | [3] |

| Bitopertin (RG1678) | Non-sarcosine | 15 | [4] |

| Iclepertin (BI 425809) | Non-sarcosine | 1.1 | [10] |

| PF-03463275 | Non-sarcosine | 24 | [2] |

Table 1: In vitro potency of selected GlyT1 inhibitors. This table is for comparative purposes and does not include data for this compound.

The development of highly potent and selective GlyT1 inhibitors, as evidenced by the compounds in Table 1, underscores the tractability of this target for small molecule intervention.

Experimental Protocols: Glycine Uptake Inhibition Assay

The evaluation of novel compounds as GlyT1 inhibitors is a critical step in the drug discovery process. A common method is the radiolabeled glycine uptake assay.

Protocol: [³H]Glycine Uptake Assay in GlyT1-Expressing Cells

-

Cell Culture: CHO or HEK293 cells stably expressing human GlyT1 are cultured to confluence in 96-well plates.

-

Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 10 mM HEPES.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound isomers) in KRH buffer.

-

Assay Procedure:

-

Wash the cell monolayers twice with KRH buffer.

-

Pre-incubate the cells with 50 µL of KRH buffer containing the test compound or vehicle for 10 minutes at room temperature.

-

Initiate the uptake by adding 50 µL of KRH buffer containing a fixed concentration of [³H]glycine (e.g., 10 nM) and unlabeled glycine (to achieve a desired final concentration).

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a scintillation cocktail.

-

Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM NFPS).

-

Subtract the non-specific uptake from all values.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Therapeutic Potential and Future Directions

The inhibition of GlyT1 represents a promising therapeutic avenue for a range of CNS disorders characterized by NMDA receptor hypofunction.[2] Clinical trials with various GlyT1 inhibitors have shown mixed but encouraging results, particularly in the treatment of cognitive impairment associated with schizophrenia.[10][11]

This compound, as a constrained glycine analogue, offers a valuable starting point for the design of novel GlyT1 inhibitors. Future research should focus on:

-

Stereoselective Synthesis: Development of efficient and scalable synthetic routes to access all four stereoisomers in high purity.

-

In Vitro and In Vivo Evaluation: Comprehensive pharmacological characterization of the individual isomers to determine their potency, selectivity, and pharmacokinetic profiles.

-

Structure-Activity Relationship (SAR) Studies: Exploration of substitutions on the pyrrolidine ring to optimize potency, selectivity, and drug-like properties.

By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop next-generation GlyT1 inhibitors with improved efficacy and safety profiles for the treatment of debilitating CNS disorders.

References

-

(2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. (n.d.). Retrieved from [Link]

-

(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3. (n.d.). BIOSYNCE. Retrieved from [Link]

-

Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1403–1411. [Link]

-

Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437. [Link]

-

Pinilla, D., & Zafra, F. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 232, 109514. [Link]

-

(2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. (n.d.). Retrieved from [Link]

-

Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Journal of molecular cell biology, 2(1), 18–27. [Link]

-

Qiao, L. Y., & Grider, J. R. (2013). Endogenous PI3K/Akt and NMDAR act independently in the regulation of CREB activity in lumbosacral spinal cord in cystitis. PloS one, 8(2), e57422. [Link]

-

Wang, T., Santora, V. J., Kothari, P., He, H., Eastman, B., Yang, Z., ... & Wolkenberg, S. E. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of medicinal chemistry, 61(17), 7848–7865. [Link]

-

Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2005). Asymmetric Synthesis of the cis‐ and trans‐Stereoisomers of 4‐Aminopyrrolidine‐3‐carboxylic Acid and 4‐Aminotetrahydrofuran‐3‐carboxylic Acid. ChemInform, 36(9). [Link]

-

Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., ... & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 39(15), 2990–3000. [Link]

-

Deakin, J., D'Souza, D. C., & Kapur, S. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Expert opinion on investigational drugs, 32(4), 267–276. [Link]

-

Carland, J. E., Mansfield, J. H., Ryan, R. M., & Vandenberg, R. J. (2020). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. The Journal of biological chemistry, 295(29), 9926–9937. [Link]

-

Cioffi, C. L. (2018). Glycine transporter-1 inhibitors: a patent review (2011-2016). Expert opinion on therapeutic patents, 28(3), 223–244. [Link]

-

Surti, T. S., Rowland, M., Krystal, J. H., D'Souza, D. C., & Gueorguieva, R. (2023). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia research, 256, 1–9. [Link]

-

Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of medicinal chemistry, 42(6), 1027–1040. [Link]

-

Alberati, D., Umbricht, D., & Santarelli, L. (2012). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Chimia, 66(4), 214–218. [Link]

-

Harsing, L. G., Jr, Juranyi, Z., Gacsalyi, I., Tapolcsanyi, P., Czompa, K., & Gigler, G. (2009). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Current medicinal chemistry, 16(11), 1335–1346. [Link]

-

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical reviews, 124(13), 8130–8232. [Link]

Sources

- 1. Glycine transporter-1 inhibitors: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

biological activity of 4-Aminopyrrolidine-2-carboxylic acid enantiomers

An In-depth Technical Guide on the Biological Activity of 4-Aminopyrrolidine-2-carboxylic Acid Enantiomers and Their Derivatives

Introduction

This compound, a conformationally constrained analog of the amino acid proline, represents a fascinating scaffold in medicinal chemistry and neuropharmacology. The rigid pyrrolidine ring restricts the molecule's conformational flexibility, leading to a high degree of stereospecificity in its interactions with biological targets. This guide provides a comprehensive technical overview of the biological activity of the four stereoisomers of this compound: (2S,4R), (2R,4S), (2S,4S), and (2R,4R).

The stereochemical configuration of these molecules is paramount in defining their pharmacological profile. While the core structure holds potential for interaction with various neurotransmitter systems, the most extensively studied and well-characterized activity is observed in the dicarboxylate derivatives of this scaffold, namely the 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers, at metabotropic glutamate receptors (mGluRs). This guide will delve deeply into this area, leveraging the rich dataset available for the APDC isomers to illustrate the principles of stereospecificity.

Furthermore, we will explore the potential for these enantiomers to interact with other key central nervous system targets, including GABA and glycine receptors. It is important to note that, based on extensive literature reviews, the direct interaction of the four enantiomers of this compound with GABA and glycine receptors is not yet well-characterized, representing a promising avenue for future research. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current knowledge and the experimental methodologies used to elucidate the biological activity of this intriguing class of molecules.

Part 1: Stereoselective Synthesis

The synthesis of optically pure pyrrolidine derivatives is a cornerstone of medicinal chemistry, with proline and 4-hydroxyproline being common starting materials.[1] The stereoselective synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) has been a key achievement in enabling the detailed study of their biological activities.[2] These synthetic routes often involve multi-step processes that carefully control the stereochemistry at the C2 and C4 positions of the pyrrolidine ring.

A general strategy for the synthesis of such compounds can be visualized as a multi-step process starting from a chiral precursor, often a protected derivative of glutamic acid or pyroglutamic acid. The introduction of the second stereocenter is typically achieved through a stereocontrolled reaction, such as a Michael addition or an asymmetric alkylation. Subsequent functional group manipulations and deprotection steps yield the final target compounds.

Part 2: Pronounced Stereospecificity at Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial modulatory role in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways. Group II mGluRs, which include mGluR2 and mGluR3, are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

The four stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) have been instrumental in probing the pharmacology of mGluRs. Research has unequivocally demonstrated that the biological activity of APDC is highly dependent on its stereochemistry.[2]

(2R,4R)-APDC: A Potent and Selective Group II mGluR Agonist

Among the four isomers, (2R,4R)-APDC has emerged as a potent and highly selective agonist for group II mGluRs.[2] It exhibits a high affinity for these receptors with no significant activity at NMDA, AMPA, or kainate receptors at concentrations up to 100 µM.[2] This stereospecific interaction highlights the precise structural requirements of the mGluR binding pocket. None of the other APDC isomers demonstrate significant binding affinity for mGluRs, underscoring the critical role of the (2R,4R) configuration for this activity.[2]

The activation of group II mGluRs by (2R,4R)-APDC leads to the inhibition of forskolin-stimulated cAMP formation.[2] This functional activity further confirms its role as a selective agonist for these Gαi-coupled receptors.

Quantitative Biological Data of APDC Isomers at mGluRs

The distinct pharmacological profiles of the APDC isomers are clearly illustrated by their binding affinities and functional potencies.

| Isomer | Configuration | mGluR Binding (ACPD-sensitive [3H]glutamate) IC50 (µM)[2] | Forskolin-Stimulated cAMP Formation EC50 (µM)[2] |

| 1 | (2R,4R)-APDC | 6.49 ± 1.21 | 14.51 ± 5.54 |

| 2 | (2S,4S)-APDC | > 100 | Inactive |

| 3 | (2R,4S)-APDC | > 100 | Inactive |

| 4 | (2S,4R)-APDC | > 100 | Inactive |

Data are presented as mean ± SEM.

In Vivo Activity: Anticonvulsant Properties

The selective activation of group II mGluRs by (2R,4R)-APDC translates to significant in vivo effects. Systemic administration of (2R,4R)-APDC has been shown to produce anticonvulsant effects in animal models of epilepsy.[1][2] For instance, it can block limbic seizures induced by other chemical agents.[2] Interestingly, at higher doses, (2R,4R)-APDC can also exhibit proconvulsant activity, highlighting a complex dose-response relationship.[1]

Part 3: Potential Interactions with GABA and Glycine Receptors: An Area for Future Investigation

Gamma-aminobutyric acid (GABA) and glycine are the primary inhibitory neurotransmitters in the adult central nervous system. Their receptors, GABAA and glycine receptors, are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

Despite the structural similarity of this compound enantiomers to GABA and glycine, there is a notable lack of specific data in the published literature detailing their direct binding affinities or functional effects at these receptors. This represents a significant knowledge gap and a compelling area for future research. The conformationally restricted nature of these molecules could provide valuable insights into the pharmacophore of GABA and glycine receptors.

General principles of GABA and glycine receptor pharmacology suggest that stereochemistry plays a crucial role in ligand recognition.[4] For instance, enantiomers of other GABA analogues have been shown to exhibit opposite effects at GABAC receptors, with one acting as an agonist and the other as an antagonist.[5] This underscores the potential for the four enantiomers of this compound to display diverse and stereospecific activities at these inhibitory receptors.

Part 4: Key Experimental Protocols

The characterization of the biological activity of compounds like the this compound enantiomers relies on a suite of robust and validated experimental techniques. Below are detailed protocols for key assays.

Radioligand Binding Assay for Metabotropic Glutamate Receptors

This protocol is designed to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the mGluR of interest.

-

Radioligand (e.g., [3H]glutamate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microtiter plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Formation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically in cells expressing a Gαi- or Gαs-coupled receptor.[3]

Materials:

-

Cells expressing the Gαi-coupled receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an activator of adenylyl cyclase).

-

Test compounds at various concentrations.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the cells in a microtiter plate and allow them to adhere overnight.

-

Pre-incubate the cells with the test compound at various concentrations for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical activity of a single neuron and is used to assess the functional effects of a compound on ion channels and synaptic transmission.[6][7]

Materials:

-

Brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

Glass micropipettes.

-

Micromanipulator.

-

Patch-clamp amplifier and data acquisition system.

-

Test compound.

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Place the preparation in a recording chamber continuously perfused with aCSF.

-

Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs).

-

Bath-apply the test compound at a known concentration.

-

Record the changes in synaptic activity in the presence of the compound.

-

Analyze the data to determine the effect of the compound on neuronal excitability, for example, by measuring the change in the amplitude or frequency of synaptic events.

Conclusion

The enantiomers of this compound and their derivatives represent a compelling class of molecules whose biological activity is exquisitely dictated by their stereochemistry. The extensive research on the 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers has provided a clear and powerful demonstration of this principle, with (2R,4R)-APDC standing out as a potent and selective agonist of group II metabotropic glutamate receptors. This stereospecificity makes these compounds invaluable tools for dissecting the pharmacology of mGluRs and holds promise for the development of novel therapeutics targeting these receptors.

A significant opportunity for future research lies in the characterization of the biological activity of the four enantiomers of this compound at inhibitory GABA and glycine receptors. The current lack of data in this area presents an exciting frontier for neuropharmacology. Elucidating how the conformational constraints imposed by the pyrrolidine ring and the specific stereochemical arrangements influence interactions with these ligand-gated ion channels could lead to the discovery of novel modulators with unique pharmacological profiles.

References

-

Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. Available at: [Link]

-

Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. Available at: [Link]

-

Pellicciari, R., et al. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 8(12), 1559-64. Available at: [Link]

-

Chapman, K. T., et al. (2001). The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice. Neuropharmacology, 41(2), 150-7. Available at: [Link]

-

Folbergrová, J., et al. (2009). Posttreatment with group II metabotropic glutamate receptor agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate is only weakly effective on seizures in immature rats. Brain Research, 1273, 108-16. Available at: [Link]

-

Govindaiah, G., et al. (2014). Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization. Analytical Chemistry, 86(6), 2937-2944. Available at: [Link]

-

Coulon, P. (2021). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. In Metabotropic Glutamate Receptors (pp. 165-195). Humana, New York, NY. Available at: [Link]

-

BIOSYNCE. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3. Retrieved from [Link]

-

Chebib, M., et al. (2006). Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABA(C) receptors. Neuropharmacology, 50(7), 809-17. Available at: [Link]

-

PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Singh, L., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 347–351. Available at: [Link]

-

O'Hagan, D. (2008). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Journal of fluorine chemistry, 129(7), 573-578. Available at: [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]

4-Aminopyrrolidine-2-carboxylic Acid: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2][3] Its prevalence stems from its ability to introduce three-dimensionality into molecules, a crucial factor for specific interactions with biological targets.[1] Among the vast array of substituted pyrrolidines, 4-Aminopyrrolidine-2-carboxylic acid stands out as a particularly valuable building block, offering a unique combination of stereochemistry and functional group presentation for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its utility, from fundamental synthetic strategies to its application in creating sophisticated molecular architectures.

The Strategic Advantage of the this compound Scaffold

The power of the this compound scaffold lies in its constrained yet versatile structure. As a cyclic amino acid analog, it offers several advantages in drug design:

-

Conformational Rigidity: The pyrrolidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.[4] This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding.

-

Stereochemical Complexity: The chiral centers at positions 2 and 4 allow for the synthesis of stereoisomers with distinct biological activities. This stereospecificity is critical for interactions with chiral biological macromolecules.[5]

-

Vectorial Functionalization: The amino and carboxylic acid groups at positions 4 and 2, respectively, provide orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Synthesis and Functionalization: A Practical Approach

The synthesis of this compound and its derivatives often starts from readily available chiral precursors like 4-hydroxyproline.[6] The strategic introduction of the amino group at the C4 position is a key synthetic challenge, often addressed through multi-step sequences involving protection, activation, and stereocontrolled nucleophilic substitution.

Illustrative Synthetic Workflow

A generalized synthetic workflow for accessing functionalized this compound derivatives is depicted below. This process highlights the key stages of protecting group manipulation, amine introduction, and subsequent diversification.

Caption: Generalized workflow for the synthesis and diversification of this compound derivatives.

Experimental Protocol: N-Fmoc and C-Methyl Ester Protection of 4-Hydroxyproline

This protocol describes a foundational step in the synthesis of the this compound scaffold.

-

Esterification: Suspend (2S, 4R)-4-hydroxy-L-proline in methanol. Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

-

N-Protection: Dissolve the crude methyl ester in a mixture of dioxane and water.

-

Add sodium carbonate to adjust the pH to ~9.

-

Add a solution of Fmoc-Cl in dioxane dropwise at 0°C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the protected intermediate.

Causality: The esterification of the carboxylic acid is crucial to prevent its interference in subsequent reactions. The Fmoc protecting group is chosen for its stability under various reaction conditions and its facile removal under mild basic conditions, allowing for orthogonal deprotection strategies.

Applications in Drug Discovery: Case Studies

The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases.

Metabotropic Glutamate Receptor (mGluR) Modulators

Derivatives of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC) have been extensively studied as ligands for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders.[5][7][8] The stereochemistry at the C2 and C4 positions is a critical determinant of activity and selectivity. For instance, (2R,4R)-APDC has been identified as a highly selective and systemically active agonist for group II mGluRs (mGluR2/3).[5][9]

| Compound | Stereochemistry | Activity | Therapeutic Potential |

| (2R,4R)-APDC | 2R, 4R | Selective mGluR2/3 agonist | Anticonvulsant, Anxiolytic |

| N1-substituted (2R,4R)-APDC analogs | 2R, 4R | mGluR antagonists | Neuroprotection |

Data Interpretation: The data clearly demonstrates that subtle changes in stereochemistry and substitution on the pyrrolidine ring can dramatically alter the pharmacological profile of the resulting compounds, shifting them from agonists to antagonists.[7][8]

Antibacterial Agents

The 4-amino-2-substituted-pyrrolidinyl moiety has been incorporated into quinolone antibiotics to enhance their antibacterial spectrum and pharmacokinetic properties.[10] The amino group at the C4 position can be functionalized to modulate solubility and cell penetration, while substituents at the C2 position can influence interactions with bacterial DNA gyrase.[10]

Caption: Structure-Activity Relationship logic for quinolone antibiotics incorporating the 4-aminopyrrolidine scaffold.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new chemical entities. Its inherent structural features provide a robust platform for generating libraries of diverse and complex molecules. Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access a wider range of substituted analogs.

-

Peptidomimetics: Utilizing the constrained nature of the scaffold to design peptidomimetics with improved stability and cell permeability.[][12]

-

Spirocyclic Derivatives: Exploring the synthesis of spirocyclic pyrrolidines to access novel three-dimensional chemical space.[13]

References

- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.

- Li Petri, G., Spatola, R., & Spano, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947.

- Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924.

-

Bondarenko, S., et al. (n.d.). 2-Substituted[1][14]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine. Retrieved from

- Unauthored. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Google.

- Pellicciari, R., et al. (1996). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry, 39(15), 2874-2883.

- Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.

- Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000.

- Chu, D. T., et al. (1991). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Journal of Medicinal Chemistry, 34(5), 1647-1652.

- Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Heterocyclic Chemistry, 59(10), 1735-1756.

- BIOSYNCE. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3.

- Unauthored. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate.

- Unauthored. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. Google.

- Advanced ChemBlocks. (n.d.). (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid 98.00%.

- Chalyk, B., et al. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.

- Smolecule. (n.d.). Buy (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid.

- Unauthored. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- BOC Sciences. (n.d.). CAS 16257-88-8 (2S,4R)-4-AMINOPYRROLIDINE-2-CARBOXYLIC ACID.

- Bandrowski, A. E., et al. (2000). 2R,4R-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs. Journal of Neurophysiology, 84(2), 1079-1084.

- De Luca, S., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 139, 106731.

- Aapptec Peptides. (n.d.). Unusual Amino Acids Archives.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2R,4R-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]

- 14. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Synthesis of Substituted 4-Aminopyrrolidine-2-carboxylic Acids

Foreword: The Strategic Value of the 4-Aminopyrrolidine-2-carboxylic Acid Scaffold

The pyrrolidine ring is a privileged structural motif, frequently appearing in natural products, pharmaceuticals, and chiral organocatalysts.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical attribute in modern drug design. Within this class, substituted 4-aminopyrrolidine-2-carboxylic acids represent a scaffold of profound interest to medicinal chemists and drug development professionals. This framework acts as a constrained dipeptide mimetic, positioning key pharmacophoric elements—an amino group and a carboxylic acid—in a well-defined spatial orientation. This structural rigidity is paramount for achieving high-affinity and selective interactions with biological targets.

Recent discoveries have highlighted the potential of this scaffold in developing novel therapeutics. For instance, derivatives of this compound have been identified as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a promising avenue for the treatment of cystic fibrosis.[3] Furthermore, the stereoisomers of related compounds like 4-aminopyrrolidine-2,4-dicarboxylate have shown highly selective agonist activity at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.[4]

This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted 4-aminopyrrolidine-2-carboxylic acids, with a focus on stereocontrol. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols, and offer insights gleaned from extensive research in the field.

Part 1: Strategic Approaches to Stereoselective Synthesis

The construction of the this compound core with precise control over stereochemistry is a significant synthetic challenge. The molecule contains at least two stereocenters (at C2 and C4), and controlling their relative and absolute configuration is essential for biological activity. The primary strategies can be broadly categorized into two approaches:

-

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as amino acids.

-

Asymmetric Catalysis: Creating the chiral centers during the ring-forming or functionalization steps using chiral catalysts.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This classical and robust approach often begins with commercially available, optically pure precursors like L-proline, trans-4-hydroxy-L-proline, or pyroglutamic acid.[5][6] The inherent chirality of the starting material is transferred through a sequence of stereoretentive or stereoinvertive reactions to establish the desired stereochemistry in the final product.

A common strategy involves the functionalization of trans-4-hydroxy-L-proline. The hydroxyl group at C4 serves as a versatile handle for introducing the amino group. The key transformation is the stereospecific conversion of the hydroxyl group to an amino group, typically via an intermediate with an inverted configuration.

Causality Behind Experimental Choices:

-

Protecting Groups: The nitrogen of the pyrrolidine ring and the carboxylic acid must be protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently chosen for the nitrogen due to its stability under a wide range of conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA).[7] The carboxyl group is typically converted to an ester (e.g., methyl or benzyl) to enhance solubility in organic solvents and prevent its interference with basic reagents.[8]

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, it must be activated, commonly by converting it into a mesylate or tosylate. This creates a highly electrophilic center at C4, primed for nucleophilic attack.

-

Introduction of the Amino Group Precursor: Sodium azide (NaN₃) is an excellent nucleophile for introducing a nitrogen functionality. The crucial advantage of this step is that the displacement of the mesylate/tosylate proceeds via a classic Sₙ2 mechanism, which results in a complete inversion of the stereocenter at C4. This is a highly reliable method for establishing the cis relationship between the C2-carboxyl and the C4-amino group.

-

Reduction and Deprotection: The azide is then reduced to the primary amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this transformation. Finally, the protecting groups are removed, typically in a single step using strong acid, to yield the target compound as a salt.

Asymmetric Catalysis: Building Chirality from the Ground Up

Asymmetric catalysis offers a more elegant and often more convergent approach to constructing chiral pyrrolidines.[2][9] The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines.[2][10]

An azomethine ylide is a 1,3-dipole that can be generated in situ from an imine derived from an α-amino acid ester (like glycine methyl ester). In the presence of a chiral metal catalyst (often complexes of Ag(I) or Cu(I) with chiral ligands), this dipole reacts with an alkene dipolarophile in a concerted [3+2] cycloaddition to form the pyrrolidine ring.

Causality Behind Experimental Choices:

-

Choice of Dipole Precursor: An imine derived from glycine ester is commonly used as the azomethine ylide precursor. This provides the C2-carboxylate and the nitrogen atom of the pyrrolidine ring.

-

Choice of Dipolarophile: To install the 4-amino functionality, a suitable dipolarophile is required. An α,β-unsaturated ester or amide bearing a masked amino group at the β-position (e.g., a nitro or azido group) can be used. For example, reacting the azomethine ylide with a compound like (E)-methyl 3-nitroacrylate would install a nitro group at the C4 position, which can subsequently be reduced to the desired amine.

-

The Catalyst is Key: The choice of the metal and the chiral ligand is the most critical factor for achieving high enantioselectivity.[10] The catalyst coordinates to both the 1,3-dipole and the dipolarophile, organizing them within a chiral environment and directing the cycloaddition to occur preferentially on one face of the reactants. This control over the transition state geometry dictates the absolute stereochemistry of the newly formed stereocenters.

Part 2: Experimental Protocols and Data

This section provides representative, detailed protocols. These are illustrative and may require optimization based on the specific substitution pattern desired.

Protocol 1: Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid from (2S,4R)-4-Hydroxyproline

This protocol details the synthesis of the cis isomer, a common intermediate.

Step 1: Protection of (2S,4R)-4-Hydroxyproline

-

Suspend 4-hydroxy-L-proline (1.0 eq) in methanol (10 vol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

-

Dissolve the salt in dichloromethane (DCM, 10 vol) and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at room temperature for 12 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the fully protected starting material.

Step 2: Mesylation and Azide Displacement

-

Dissolve the protected hydroxyproline (1.0 eq) in anhydrous DCM (10 vol) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir at 0 °C for 2 hours. Monitor by TLC until starting material is consumed.

-

Wash the mixture with cold water and brine, then dry over Na₂SO₄ and concentrate in vacuo. Caution: The mesylate can be unstable and is typically used immediately.

-

Dissolve the crude mesylate in anhydrous DMF (10 vol).

-

Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 6 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude azide. Purify by column chromatography.

Step 3: Azide Reduction and Deprotection

-

Dissolve the purified azide (1.0 eq) in methanol (15 vol).

-

Add 10% Palladium on carbon (10% w/w).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

-

Filter the reaction through a pad of Celite, washing with methanol.

-

Concentrate the filtrate to obtain the protected amine.

-

Dissolve the crude amine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 10 vol).

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure, then co-evaporate with toluene (3x) to remove excess TFA.

-

Triturate the resulting solid with diethyl ether to afford the target (2S,4R)-4-aminopyrrolidine-2-carboxylic acid as its TFA salt.

Data Summary

The following table summarizes typical yields and stereoselectivities for key transformations in the synthesis of substituted pyrrolidines.

| Reaction Type | Substrate Example | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Sₙ2 Displacement | N-Boc-4-mesyl-proline Me ester | NaN₃ | >98:2 (inversion) | >99% (from chiral pool) | ~85% (2 steps) | [11] |

| [3+2] Cycloaddition | Iminoglycinate + Nitroalkene | AgOAc / Chiral Phosphine | >95:5 | >98% | ~90% | [2][10] |

| Conjugate Addition | α,β-Unsaturated Ester | Li-(S)-N-benzyl-N-α-methylbenzylamide | >98:2 | >97% | ~50% (overall) | [11] |

Part 3: Applications in Drug Discovery

The stereochemically defined this compound scaffold is a powerful tool for probing protein-ligand interactions. Its constrained nature reduces the entropic penalty of binding compared to more flexible ligands, often leading to enhanced potency.

-

Metabotropic Glutamate Receptors (mGluRs): The (2R,4R) isomer of 4-aminopyrrolidine-2,4-dicarboxylate is a highly selective agonist for group II mGluRs.[4] By systematically substituting the N1 position of this scaffold, researchers have developed both potent agonists and antagonists, demonstrating the tunability of the core structure.[12][13] This fine-tuning is critical for developing drugs that can selectively modulate receptor subtypes implicated in diseases like schizophrenia and anxiety.

-

CFTR Modulators: In the context of cystic fibrosis, molecules incorporating the this compound core have been identified as "C2 correctors."[3] These agents are part of a triple-combination therapy and work synergistically with other modulators to restore the function of the mutated F508del-CFTR protein. The specific stereochemistry and substitution pattern on the pyrrolidine ring are crucial for this corrective activity.[3]

Conclusion

The synthesis of substituted 4-aminopyrrolidine-2-carboxylic acids is a field rich with elegant and powerful chemical strategies. From leveraging the innate chirality of natural amino acids to the sophisticated design of asymmetric catalysts, chemists have developed robust methods to access these valuable building blocks with high stereochemical fidelity. The demonstrated success of this scaffold in modulating challenging biological targets like mGluRs and the CFTR protein underscores its importance. As synthetic methodologies continue to evolve, we can anticipate that the this compound core will remain a central feature in the design of next-generation therapeutics, enabling researchers and drug development professionals to tackle complex diseases with ever-increasing precision.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (n.d.). National Institutes of Health. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2014). Royal Society of Chemistry. [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Royal Society of Chemistry. [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (n.d.). Sci-Hub. [Link]

-

Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (2024). Royal Society of Chemistry. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). National Institutes of Health. [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2017). National Institutes of Health. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. (2001). PubMed. [Link]

-

Discovery and SAR of this compound correctors of CFTR for the treatment of cystic fibrosis. (2022). PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health. [Link]

-

Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. (1996). PubMed. [Link]

-

Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. (2000). PubMed. [Link]

-

Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. (2011). PubMed. [Link]

-

Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2022). ACS Publications. [Link]

-

Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. (2004). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Discovery and SAR of this compound correctors of CFTR for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 11. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 4-Aminopyrrolidine-2-carboxylic Acid Isomers: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrrolidine-2-carboxylic acid (4-APCA) is a constrained cyclic amino acid scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and chiral centers offer a unique platform for designing selective ligands for various biological targets, including metabotropic glutamate receptors.[1] The molecule possesses two stereogenic centers at the C2 and C4 positions, giving rise to four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The biological activity of these isomers is often highly stereospecific, making the unambiguous determination of their three-dimensional structure a critical step in the development of novel therapeutics.[1] This guide provides an in-depth, field-proven strategy for the complete structural elucidation of 4-APCA isomers, integrating chromatographic separation with advanced spectroscopic and crystallographic techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Why Stereochemistry Matters